molecular formula C12H18O8 B570439 2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE CAS No. 118139-63-2

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE

Katalognummer: B570439
CAS-Nummer: 118139-63-2
Molekulargewicht: 290.268
InChI-Schlüssel: KLGCSEFIXZIUCS-ZZLGJBLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE is a chemical compound with the molecular formula C12H18O8. It is a derivative of glucose, where specific hydroxyl groups are acetylated and an ethylidene group is introduced. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE typically involves the protection of the hydroxyl groups of glucose. The process begins with the acetylation of the 2 and 3 positions of glucose using acetic anhydride in the presence of a catalyst such as pyridine. Following this, the 4 and 6 positions are protected by forming an ethylidene acetal using acetaldehyde and an acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Substitution: Reagents such as sodium methoxide for methanolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the deprotected glucose derivative, while oxidation can produce various oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE involves its interaction with specific enzymes and molecular targets. The acetyl and ethylidene groups can influence the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE is unique due to its specific pattern of acetylation and the presence of the ethylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

118139-63-2

Molekularformel

C12H18O8

Molekulargewicht

290.268

IUPAC-Name

[(2R,4aR,6R,7R,8S,8aR)-7-acetyloxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C12H18O8/c1-5(13)17-10-9-8(4-16-7(3)19-9)20-12(15)11(10)18-6(2)14/h7-12,15H,4H2,1-3H3/t7-,8-,9-,10+,11-,12-/m1/s1

InChI-Schlüssel

KLGCSEFIXZIUCS-ZZLGJBLRSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)O)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.